molecular formula C24H20N2O B3940645 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone

3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3940645
M. Wt: 352.4 g/mol
InChI Key: VHMRXAOCALLYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolinones, which are widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. It also inhibits the activity of protein kinases such as Akt and ERK, which play a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Moreover, it has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for developing anticancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone. One of the areas of interest is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of novel drug delivery systems can overcome the solubility issues of this compound and improve its efficacy in vivo.
Conclusion
In conclusion, 3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone is a promising compound with potential applications in various fields. Its high potency and selectivity towards cancer cells make it an ideal candidate for developing anticancer drugs. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.

Scientific Research Applications

3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3-benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-18-8-7-11-19(16-18)14-15-23-25-22-13-6-5-12-21(22)24(27)26(23)17-20-9-3-2-4-10-20/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRXAOCALLYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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